Methyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate
Description
Methyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate (CAS 1154283-15-4) is a high-purity pharmaceutical intermediate with the molecular formula C₁₂H₁₆FNO₂ and a molecular weight of 225.26 g/mol . Structurally, it consists of a methyl propanoate backbone substituted with a methyl group at the C2 position and a 4-fluorobenzylamino group at the C3 position. The fluorine atom on the aromatic ring enhances electronegativity, influencing solubility and intermolecular interactions. This compound is synthesized under stringent quality controls (purity ≥97%) and serves as a critical precursor in drug development, particularly for targeting neurological or metabolic pathways .
Properties
IUPAC Name |
methyl 3-[(4-fluorophenyl)methylamino]-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-9(12(15)16-2)7-14-8-10-3-5-11(13)6-4-10/h3-6,9,14H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUJTWWDAFOYJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=C(C=C1)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate typically involves the reaction of 4-fluorobenzylamine with methyl 2-bromo-2-methylpropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Histone Deacetylase Inhibition
One of the most significant applications of methyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate is its role as a histone deacetylase inhibitor (HDACI). HDACIs are known for their ability to alter gene expression by modifying the acetylation status of histones, which can lead to reactivation of tumor suppressor genes and inhibition of cancer cell proliferation. Research indicates that this compound may have potential in cancer therapy by modulating epigenetic pathways.
Antiviral Properties
Additionally, derivatives of this compound have shown promising antiviral activity against the hepatitis B virus (HBV) and other viral infections. The mechanism of action may involve interference with viral replication pathways, making it a candidate for further exploration in antiviral drug development.
Case Studies and Research Findings
Numerous studies have investigated the pharmacological profiles of compounds related to this compound. For instance:
- Study on HDAC Inhibition : A study demonstrated that similar compounds exhibited significant HDAC inhibitory activity, leading to the conclusion that this compound could serve as a lead compound for developing new cancer therapies.
- Antiviral Activity Assessment : Research focused on the antiviral effects of related compounds against HBV showed that modifications in the structure significantly influenced their efficacy. This suggests that systematic variations in the molecular structure of this compound could enhance its antiviral properties.
Future Directions and Applications
The ongoing research into this compound indicates several potential applications:
- Drug Development : Given its HDAC inhibitory and antiviral properties, this compound may be developed into new therapeutic agents for cancer and viral infections.
- Pharmacological Studies : Further investigations into its pharmacodynamics and pharmacokinetics will be essential for understanding its full therapeutic potential.
Mechanism of Action
The mechanism of action of Methyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
a) Methyl 3-((4-Fluorophenyl)thio)-2-methylpropanoate
- Molecular Formula : C₁₁H₁₃FO₂S
- Molecular Weight : 228.28 g/mol
- Key Differences: The amino group is replaced with a thioether (-S-) linkage. This alters pharmacokinetic properties such as half-life and tissue penetration .
b) Methyl 2-Amino-3-(4-fluorophenyl)propanoate Hydrochloride
- Molecular Formula: C₁₀H₁₃ClFNO₂
- Molecular Weight : 233.67 g/mol
- Key Differences: The amino group is directly attached to the propanoate backbone at C2 (instead of C3), and the compound exists as a hydrochloride salt.
c) Methyl 3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoate
- Molecular Formula: C₁₆H₂₂BrNO₄
- Molecular Weight : 372.25 g/mol
- Key Differences: Features a bromine substituent (electron-withdrawing) on the phenyl ring and a tert-butoxycarbonyl (BOC) -protected amino group. The BOC group enhances stability during synthetic steps but requires deprotection for biological activity .
Functional Group Modifications
a) Methyl 3-[(4-Sulfamoylphenyl)amino]propanoate
- Molecular Formula : C₁₀H₁₄N₂O₄S
- Molecular Weight : 270.29 g/mol
- Key Differences : The 4-fluorobenzyl group is replaced with a 4-sulfamoylphenyl moiety. The sulfonamide group (-SO₂NH₂) increases acidity and hydrogen-bonding capacity, making it suitable for enzyme inhibition (e.g., carbonic anhydrase) .
b) (R)-Methyl 3-(4-Fluorophenyl)-2-hydroxypropanoate
- Molecular Formula : C₁₀H₁₁FO₃
- Molecular Weight : 198.19 g/mol
- Key Differences : The amine is substituted with a hydroxyl group , and the compound exhibits chiral (R)-configuration . This structural change impacts receptor binding specificity, particularly in chiral drug synthesis .
c) Methyl 3-[(2,2-Diethoxyethyl)amino]-2-methylpropanoate
Physicochemical and Pharmacokinetic Properties
*Calculated using XlogP3 .
Biological Activity
Methyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate (CAS Number: 1154283-15-4) is an organic compound with significant potential in medicinal chemistry and pharmacological applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H16FNO2
- Molecular Weight : 215.26 g/mol
- Structure : The compound features a fluorophenyl group attached to a propanoate structure, enhancing its lipophilicity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzylamine with methyl 2-bromo-2-methylpropanoate under basic conditions, often using sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The presence of the fluorine atom in the phenyl ring is known to enhance binding affinity to various receptors and enzymes, which can lead to significant pharmacological effects. This includes potential anti-inflammatory and analgesic properties, making it a candidate for therapeutic development .
Research Findings
- Pharmacological Effects :
- Case Studies :
- Toxicological Profile :
Comparative Analysis
To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate | Chlorine | Similar anti-inflammatory properties |
| Methyl 3-{[(4-bromophenyl)methyl]amino}-2-methylpropanoate | Bromine | Potentially lower binding affinity |
| Methyl 3-{[(4-methylphenyl)methyl]amino}-2-methylpropanoate | Methyl | Enhanced metabolic stability |
Q & A
How can researchers optimize the synthesis of Methyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate to improve yield and purity?
Methodological Answer:
Synthesis optimization involves selecting appropriate reagents, solvents, and reaction conditions. For example:
- Reagents: Use 4-fluorobenzyl bromide and methyl 3-aminopropanoate as starting materials. Sodium hydride (NaH) is effective as a base for deprotonation .
- Solvents: Aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution reactions due to their polar nature .
- Temperature: Elevated temperatures (e.g., 60–80°C) accelerate reaction kinetics but must be balanced against side reactions .
- Workup: Post-reaction purification via column chromatography or recrystallization ensures high purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
